

# Ethanol-17O NMR correlation with computational chemistry

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## Compound Focus: Ethanol-17O

CAS No.: 255043-66-4

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## The Role of 17O NMR and Computational Chemistry

Oxygen-17 (<sup>17</sup>O) Nuclear Magnetic Resonance (NMR) spectroscopy provides unique insights into the structure and environment of oxygen atoms in molecules like ethanol. However, <sup>17</sup>O NMR faces inherent challenges that computational chemistry helps to overcome.

The table below summarizes the core characteristics of <sup>17</sup>O NMR and how computational methods are applied:

Aspect	Description & Challenge	Role of Computational Chemistry
<b>Nucleus Properties</b>	Quadrupolar nucleus ( $I=5/2$ ); low natural abundance (0.037%) [1] [2]; negative magnetogyric ratio leads to low sensitivity [2].	Not a direct solution, but calculations help maximize information from complex data.
<b>Spectral Features</b>	Severe line broadening from quadrupolar relaxation [1] [3]; single, broad peak for ethanol (~200 Hz FWHM) [4].	Quantum chemical methods predict NMR parameters (chemical shifts) for spectral interpretation and validation [5].

Aspect	Description & Challenge	Role of Computational Chemistry
<b>Data Interpretation</b>	Limited information from broad peaks; chemical shift ( $\delta$ ~5.9 ppm for neat ethanol) sensitive to environment (e.g., H-bonding) [4].	Calculates NMR parameters for isolated molecule (gas phase) to isolate intrinsic electronic properties from intermolecular effects [4].

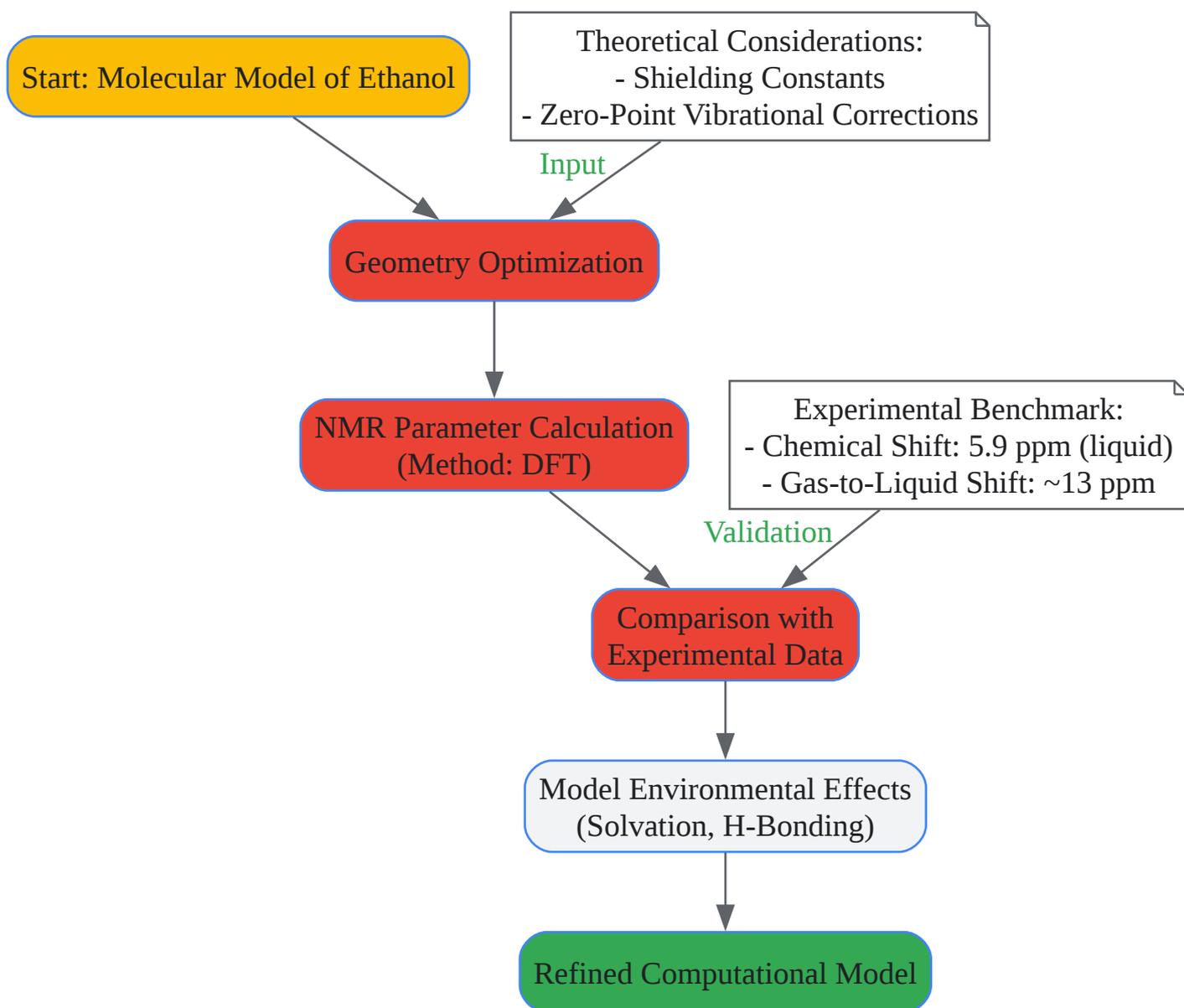
## Experimental 17O NMR Data for Ethanol

Experimental data for ethanol serves as a critical benchmark for validating computational models.

Parameter	Experimental Value / Observation	Experimental Conditions
<b>Chemical Shift (<math>\delta</math>)</b>	5.9 ppm	Neat liquid ethanol [4]
<b>Line Width (<math>\Delta\nu_{1/2}</math>)</b>	~200 Hz	Neat liquid ethanol [4]
<b>Gas-to-Liquid Shift</b>	~13 ppm upfield shift	Isolated molecule (gas phase) vs. liquid phase [4]

## Computational NMR Protocols for Ethanol

Computational protocols predict NMR parameters to complement experimental data. The workflow integrates quantum chemical calculations with experimental benchmarking.



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**Diagram Notes:** This workflow shows the iterative process of developing a computational model for ethanol's  $^{17}\text{O}$  NMR. **Geometry Optimization** finds the most stable molecular structure. **NMR Parameter Calculation** uses quantum methods like Density Functional Theory (DFT) to predict shielding constants [5]. Results are compared to **Experimental Data** for validation [4]. Finally, **Environmental Effects** are modeled to bridge the gap between gas-phase calculations and experimental liquid-state data [4].

## Key Computational Methods

- **Quantum Chemical Calculations: Density Functional Theory (DFT)** is a cornerstone method for predicting NMR parameters like chemical shifts and coupling constants, offering a balance between computational cost and accuracy [5].
- **Target Parameters:** The primary calculated parameter is the **oxygen nuclear magnetic shielding constant**. This can be extrapolated to the "gas phase" or "isolated molecule" limit for direct comparison with specialized experiments [4].
- **Accuracy Considerations:** Achieving high accuracy requires more than a single calculation. Key factors include:
  - **Zero-Point Vibrational Corrections ( $\sigma$ ZPV)** and temperature effects ( $\sigma$ T) [4].
  - Modeling **intermolecular interactions**, such as hydrogen bonding, which significantly influence the observed chemical shift [4].

## Key Insights for Researchers

For researchers and drug development professionals, the synergy between  $^{17}\text{O}$  NMR and computational chemistry is powerful:

- **Validate Computational Models:** Use established experimental data for ethanol to benchmark and verify the accuracy of your computational methods before applying them to novel compounds [4].
- **Interpret Complex Systems:** Computational models can deconvolute the effects of hydrogen bonding, solvent interactions, and other environmental factors on the  $^{17}\text{O}$  NMR chemical shift, providing atomic-level insights that are hard to obtain from experiment alone [1] [4].
- **Guide Experiment Design:** For complex biological molecules like proteins, computational predictions can help identify promising  $^{17}\text{O}$  labeling sites and interpret crowded NMR spectra [1] [5].

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